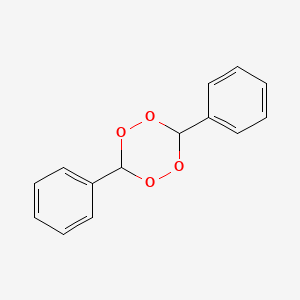
3,6-Diphenyl-1,2,4,5-tetraoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diphenyl-1,2,4,5-tetraoxane is an organic compound belonging to the class of cyclic peroxides. It is characterized by a four-membered ring containing two oxygen atoms and two carbon atoms, each bonded to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Diphenyl-1,2,4,5-tetraoxane can be synthesized through the controlled oxidation of benzaldehyde with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Oxidation Reaction: Benzaldehyde is mixed with hydrogen peroxide in an acidic medium, such as acetic acid or sulfuric acid.
Formation of Intermediate: The reaction proceeds through the formation of an intermediate hydroperoxide.
Cyclization: The intermediate undergoes cyclization to form the tetroxane ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Key factors include the concentration of reactants, temperature control, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-1,2,4,5-tetraoxane undergoes various chemical reactions, including:
Thermal Decomposition: The compound decomposes upon heating, leading to the formation of benzaldehyde and benzoic acid.
Oxidation: It can be further oxidized to produce more complex peroxides.
Reduction: The compound can be reduced to form simpler organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic catalysts like sulfuric acid, acetic acid.
Major Products Formed
Benzaldehyde: A major product formed during thermal decomposition.
Benzoic Acid: Another product formed during the decomposition process.
Scientific Research Applications
3,6-Diphenyl-1,2,4,5-tetraoxane has several scientific research applications:
Chemistry: Used as a model compound to study the kinetics and mechanisms of peroxide decomposition.
Biology: Investigated for its potential antimalarial and antileishmanial properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of other organic compounds and as a polymerization initiator.
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-1,2,4,5-tetraoxane involves the cleavage of the peroxide bond (O-O bond) under thermal or catalytic conditions. This cleavage leads to the formation of reactive oxygen species, which can further react with other molecules. The compound’s effects are primarily due to the generation of these reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-1,2,4,5-tetroxane: A methyl-substituted analog with similar structural properties.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another analog with four methyl groups, known for its explosive properties.
Uniqueness
3,6-Diphenyl-1,2,4,5-tetraoxane is unique due to the presence of phenyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
3,6-diphenyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C14H12O4/c1-3-7-11(8-4-1)13-15-17-14(18-16-13)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
YKVVUUIZTXGPQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OOC(OO2)C3=CC=CC=C3 |
Synonyms |
3,6-diphenyl-1,2,4,5-tetraoxane 3,6-diphenyl-1,2,4,5-tetroxane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















